molecular formula C₂₀H₂₄O₅ B1663288 Terbufibrol CAS No. 56488-59-6

Terbufibrol

Katalognummer B1663288
CAS-Nummer: 56488-59-6
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: PXODZCMXOZRVEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Terbufibrol is a chemical compound that has been shown to be highly active in reducing serum total cholesterol (TC) levels in both normal and hypercholesterolemic male rats . It is used for research purposes only .


Molecular Structure Analysis

The molecular structure of Terbufibrol is represented by the formula C20H24O5 . For a more detailed analysis, specialized tools and software are typically used to visualize and analyze the molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving Terbufibrol are not detailed in the sources, it’s known that Terbufibrol has a significant effect on lowering serum total cholesterol (TC) levels . It’s also noted that Terbufibrol lowers HDL, HDL-TC, LDL, LDL-TC, and LDL-TC/PL in animals fed a high protein and fat diet .


Physical And Chemical Properties Analysis

Terbufibrol has a molecular weight of 344.40 . More detailed physical and chemical properties would require laboratory analysis or access to specific databases.

Wissenschaftliche Forschungsanwendungen

Pharmacology and Hypolipemic Properties

  • Pharmacological Comparison with Clofibrate : Terbufibrol, compared to Clofibrate, has shown similar acute toxicities in rats and baboons. It demonstrated more effective hypolipemic properties, reducing serum total cholesterol more effectively in both animal models. Interestingly, Terbufibrol did not affect very-low-density lipoprotein (VLDL) turnover in baboons, unlike Clofibrate. It also exhibited a significant impact on lowering triglycerides, making it a potent hypolipemic agent (Zschocke et al., 1978).

  • Mode of Action in Lipid Metabolism : Research shows Terbufibrol's mode of action involves affecting hepatic HMG-CoA reductase and 7-α-hydroxylase activities. Its impact on serum total cholesterol levels was at least twice as effective as Clofibrate in male Wistar rats. These findings contribute to a deeper understanding of how Terbufibrol influences cholesterol and lipid metabolism (Löser, Steffen, & Kussmaul, 1978).

  • Impact on Liver Sterol Synthesis : Another study found that Terbufibrol inhibits cholesterol synthesis from acetate in rat liver in vitro. Interestingly, it showed a stimulating effect on sterol synthesis with precursors like acetate and HMG-CoA, but not with mevalonate. This suggests that Terbufibrol blocks hepatic cholesterol synthesis in a step between acetate and HMG-CoA, highlighting its unique impact on cholesterol biosynthesis (Löser, Schliack, & Moreth, 1982).

Other Potential Applications and Considerations

  • Terahertz Radiation Effects Research : Although not directly linked to Terbufibrol, it's important to consider research in fields like terahertz (THz) imaging and sensing technologies, as they contribute to the broader understanding of medical and biological research. Studies like these inform us about biological effects associated with different frequency ranges, which could be relevant for drug development and safety evaluation (Wilmink & Grundt, 2011).

Eigenschaften

IUPAC Name

4-[3-(4-tert-butylphenoxy)-2-hydroxypropoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-20(2,3)15-6-10-18(11-7-15)25-13-16(21)12-24-17-8-4-14(5-9-17)19(22)23/h4-11,16,21H,12-13H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXODZCMXOZRVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866568
Record name p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terbufibrol

CAS RN

56488-59-6
Record name Terbufibrol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056488596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERBUFIBROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41Z308IA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terbufibrol
Reactant of Route 2
Reactant of Route 2
Terbufibrol
Reactant of Route 3
Reactant of Route 3
Terbufibrol
Reactant of Route 4
Reactant of Route 4
Terbufibrol
Reactant of Route 5
Reactant of Route 5
Terbufibrol
Reactant of Route 6
Reactant of Route 6
Terbufibrol

Citations

For This Compound
26
Citations
R Zschocke, G Hofrichter, H Grill, H Hampel… - … Gesellschaft: Abstracts of …, 1978 - Springer
… Terbufibrol had no effect on VLDL turnover, which was increased by CPIB (Intralipid test). Prep.ultracentrifugal analysis showed that Terbufibrol had … doses of Terbufibrol produced less …
Number of citations: 2 link.springer.com
R Löser, I Steffen, M Kussmaul - … Gesellschaft: Abstracts of the 19. Spring …, 1978 - Springer
To investigate the mode of action of the new hypolipoproteinemic compound Terbufibrol (4’- [3-(4’-t-butylphenoxy)-2-hydroxy-propoxy] benzoic acid) the effect on hepatic HMG-CoA …
Number of citations: 1 link.springer.com
AN Howard, R Zschocke, R Löser, G Hofrichter - Atherosclerosis, 1979 - Elsevier
Hypercholesterolemia was produced in young baboons by feeding either a high protein and fat diet (HPF) or 2% cholesterol (HC). Compared with animals fed a normal monkey diet (N), …
Number of citations: 8 www.sciencedirect.com
R Löser, M Schliack, W Moreth - Artery, 1982 - europepmc.org
… shown that the stimulating effect of Terbufibrol on liver cholesterol synthesis was dependent … pretreatment with Terbufibrol. From our results it was concluded that Terbufibrol blocks the …
Number of citations: 6 europepmc.org
Deutsche Pharmakologische Gesellschaft… - … : Abstracts of the 19 …, 1978 - Springer
… To investigate the mode of action of the new hypolipoproteinemic compound Terbufibrol (4'-[3-(4'-t-butylphenoxy)2-hydroxy-… In these animals Terbufibrol was at least twice as active as …
Number of citations: 0 link.springer.com
Deutsche Pharmakologische Gesellschaft… - … : Abstracts of the 19 …, 1978 - Springer
… To investigate the mode of action of the new hypolipoproteinemic compound Terbufibrol (4'-[3-(4'-t-butylphenoxy)2-hydroxy-… In these animals Terbufibrol was at least twice as active as …
Number of citations: 0 link.springer.com
P St Janiak - Drugs of the Future, 1979 - hero.epa.gov
Terbufibrol | Health & Environmental Research Online (HERO) | US EPA … Terbufibrol …
Number of citations: 0 hero.epa.gov
M Schliack, R Löser, K Seibel - Atherosclerosis, 1987 - Elsevier
The hypocholesterolemic effect in rats of the new lipid-lowering agent K13.004 was dependent on the time of day of its application. This dependence was shifted together with the time …
Number of citations: 4 www.sciencedirect.com
CE Day - Annual Reports in Medicinal Chemistry, 1978 - Elsevier
… (21) - Based on preclinical data in rats40,87 and baboons,"l terbufibrol exerts a rather … terbufibrol caused a 32, 83, and 40% reduction in LDL, VLDL, and HDL, respectively. Terbufibrol …
Number of citations: 6 www.sciencedirect.com
MN Cayen, MA Kallai-Sanfacon - Annual Reports in Medicinal Chemistry, 1980 - Elsevier
Publisher Summary This chapter reviews selected recent advances in lipoprotein research that are relevant to lipid disorders. An update is also presented on the therapeutic control of …
Number of citations: 4 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.